1-(p-Tosyl)-3,4,4-trimethylimidazolidine
Overview
Description
1-(p-Tosyl)-3,4,4-trimethylimidazolidine is an organic compound that belongs to the class of imidazolidines. It features a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the imidazolidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine typically involves the reaction of 3,4,4-trimethylimidazolidine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The tosylation reaction proceeds smoothly, yielding the desired product with high efficiency .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1-(p-Tosyl)-3,4,4-trimethylimidazolidine has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a precursor to generate stable carbenes, which are useful catalysts in organic reactions.
Material Science:
Mechanism of Action
The mechanism of action of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the compound’s reactivity by stabilizing the transition state and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-(p-Tosyl)-imidazole: Similar in structure but lacks the additional methyl groups on the imidazolidine ring.
1-(p-Tosyl)-pyrrolidine: Contains a pyrrolidine ring instead of an imidazolidine ring.
1-(p-Tosyl)-piperidine: Features a piperidine ring and is used in similar applications.
Uniqueness: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the tosyl group enhances its utility in various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3,4,4-trimethyl-1-(4-methylphenyl)sulfonylimidazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPAFDSNHZAZHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(N(C2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224691 | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73955-61-0 | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073955610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(p-tosyl)-3,4,4-trimethylimidazolidine (TTI) counteract the developmental toxicity of methotrexate (MTX)?
A1: Methotrexate (MTX) disrupts embryonic development by inhibiting dihydrofolate reductase, an enzyme crucial for converting folic acid to tetrahydrofolate. This inhibition ultimately suppresses one-carbon metabolism, a process essential for DNA synthesis in the developing embryo []. TTI, while structurally dissimilar to folate, effectively bypasses the MTX-induced blockage by directly donating single carbon units required for one-carbon metabolism. This "biomimetic transfer" helps restore normal DNA synthesis and mitigate the developmental toxicity caused by MTX [].
Q2: What evidence supports the claim that TTI ameliorates MTX-induced developmental toxicity?
A2: A study using New Zealand white rabbits demonstrated that co-administration of TTI with MTX led to:
- Increased average fetal body weight: Suggesting improved overall fetal growth despite MTX exposure [].
- Reduced proportion of malformed fetuses: Indicating a protective effect against MTX-induced birth defects [].
- Lower incidence of major malformations: Further supporting TTI's role in mitigating severe developmental abnormalities caused by MTX [].
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